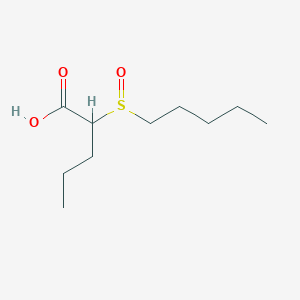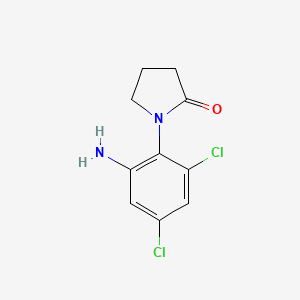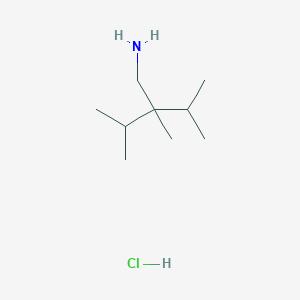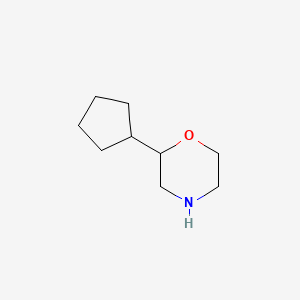
2-Cyclopentylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a cyclopentyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylmorpholine typically involves the reaction of cyclopentylamine with diethylene glycol. The reaction is carried out under reflux conditions, and the product is purified through distillation. Another method involves the cyclization of N-cyclopentyl-2-aminoethanol in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
化学反応の分析
Types of Reactions: 2-Cyclopentylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
2-Cyclopentylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyclopentylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Morpholine: The parent compound, which lacks the cyclopentyl substitution.
N-Methylmorpholine: A derivative with a methyl group instead of a cyclopentyl group.
2-Cyclohexylmorpholine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 2-Cyclopentylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other morpholine derivatives may not be suitable.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
2-cyclopentylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-10-5-6-11-9/h8-10H,1-7H2 |
InChIキー |
GWJFRMLLYKFVHM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


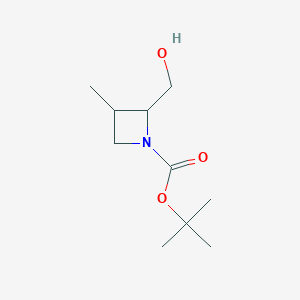

![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)
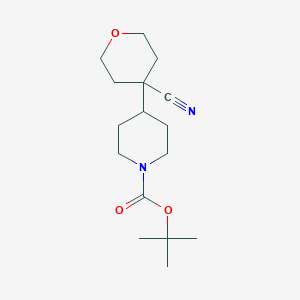
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
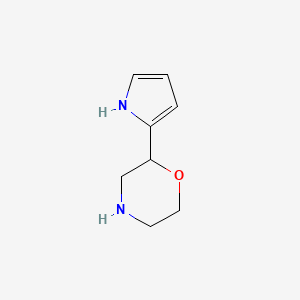

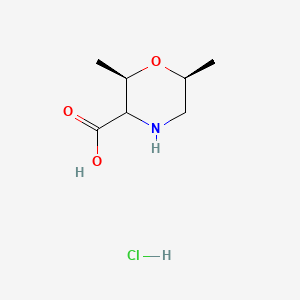

![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)
